molecular formula C18H19N5O B5574045 4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one

4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one

Cat. No.: B5574045
M. Wt: 321.4 g/mol
InChI Key: MBUOUBXMQJZWFE-UHFFFAOYSA-N
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Description

4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15896025 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Impairment and Neurodegenerative Diseases

Compounds structurally related to 4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one have been investigated for their potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. A specific compound, ITI-214, has shown picomolar inhibitory potency for phosphodiesterase 1 (PDE1), demonstrating good efficacy in vivo and is currently in Phase I clinical development for these indications (Li et al., 2016).

Anti-inflammatory and Antimicrobial Activities

Research has revealed that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory properties without ulcerogenic activity, indicating their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and a better therapeutic index than traditional NSAIDs like phenylbutazone and indomethacin (Auzzi et al., 1983). Furthermore, some derivatives have shown promising antimicrobial activity against resistant strains, suggesting a potential role in addressing drug resistance issues in infectious diseases (Sheikhi-Mohammareh et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities. These compounds showed inhibition effects comparable to 5-fluorouracil and were screened against human breast and liver carcinoma cell lines, demonstrating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Anxiolytic and Anticonvulsant Activities

Research into the derivatives of pyrazolo[1,5-a]pyrimidines has also explored their potential as antianxiety and anticonvulsant agents. Specific compounds within this class have shown CNS effects similar to diazepam and are being studied as components of new anesthetic formulations, suggesting their utility in psychiatric and neurological applications (Dewald et al., 1977).

Future Directions

The pyrazolo[1,5-a]pyrimidine core has attracted a great deal of attention due to its significant impact in medicinal chemistry and material science . Future research will likely continue to explore new synthetic routes and applications for these compounds .

Properties

IUPAC Name

4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-10-16-20-15(14-6-3-2-4-7-14)11-18(23(16)21-13)22-9-5-8-19-17(24)12-22/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUOUBXMQJZWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCCNC(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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